Valiolone

Description

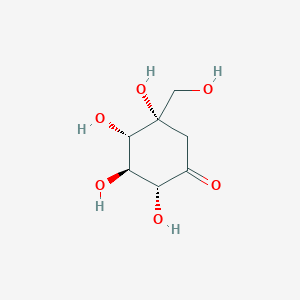

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O6 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5+,6-,7-/m0/s1 |

InChI Key |

JCZFNXYQGNLHDQ-VZFHVOOUSA-N |

SMILES |

C1C(=O)C(C(C(C1(CO)O)O)O)O |

Isomeric SMILES |

C1C(=O)[C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O |

Canonical SMILES |

C1C(=O)C(C(C(C1(CO)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms

Initial Cyclization Step: 2-epi-5-epi-Valiolone (B1265091) Synthase (EEVS/AcbC/ValA)

The first committed step in the biosynthesis of C7N-aminocyclitol-containing natural products like validamycin and acarbose (B1664774) is the cyclization of sedoheptulose (B1238255) 7-phosphate to 2-epi-5-epi-valiolone. nih.gov This reaction is catalyzed by a class of enzymes known as 2-epi-5-epi-valiolone synthases (EEVS). These enzymes are also referred to by other names such as AcbC in the acarbose biosynthetic pathway and ValA in the validamycin pathway. uniprot.orgasm.orgnih.gov EEVS are part of the sugar phosphate (B84403) cyclase (SPC) superfamily, which are homologous to 3-dehydroquinate (B1236863) synthase (DHQS). nih.govnih.gov

The catalytic mechanism of EEVS requires the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor and a divalent metal ion. nih.govnih.govresearchgate.net The reaction is initiated by the NAD+-dependent oxidation of the substrate. researchgate.net While both zinc (Zn2+) and cobalt (Co2+) can serve as the divalent metal cation, Zn2+ was present in the crystal structure of ValA. acs.orgresearchgate.net Metal ions are crucial for the catalytic activity of many enzymes, where they can assist in substrate binding, facilitate electron transfer, and stabilize transition states. numberanalytics.comnumberanalytics.com In metalloenzymes, redox-inactive ions like Zn2+ often function as Lewis acids to polarize bonds and activate substrates for reaction. nih.govpurdue.edu The NAD+ cofactor is involved in the oxidation-reduction steps of the reaction mechanism. researchgate.netnumberanalytics.com

The proposed catalytic mechanism for EEVS is analogous to that of DHQS and involves a five-step reaction sequence. nih.govresearchgate.net This mechanism includes:

Dehydrogenation by NAD+.

Elimination of the phosphate group.

Reduction of the C-5 ketone.

Ring opening and rotation around the C5-C6 bond.

An intramolecular aldol (B89426) cyclization to form the 2-epi-5-epi-valiolone product. researchgate.net

An alternative hypothesis for how different SH7PCs produce stereochemically distinct products from the same substrate suggests that the stereospecificity is not determined during the catalytic steps but rather by the enzyme's selective binding of different anomers of the sedoheptulose 7-phosphate substrate. nih.govacs.org

Structural Biology of EEVS Homologs (e.g., ValA Crystal Structure)

Downstream Biotransformations of this compound Intermediates

Following the initial cyclization, the resulting 2-epi-5-epi-valiolone can undergo further enzymatic modifications, including phosphorylation.

2-epi-5-epi-Valiolone 7-Kinase (AcbM) Activity

Epimerization Reactions

Epimerization reactions are crucial for establishing the correct stereochemistry of the cyclitol core required for biological activity. These reactions involve the inversion of a specific stereocenter.

In the validamycin biosynthetic pathway, 2-epi-5-epi-valiolone undergoes an epimerization at the C-2 position to form 5-epi-valiolone (B1265255). nih.govnih.govacs.org This reaction is catalyzed by ValD, a large protein belonging to the Vicinal Oxygen Chelate (VOC) superfamily. nih.govnih.gov The function of ValD was confirmed through the heterologous expression of the valD gene and in vitro assays, which demonstrated the direct conversion of 2-epi-5-epi-valiolone into 5-epi-valiolone. nih.govresearchgate.net Gene inactivation studies in S. hygroscopicus showed that knocking out valD significantly reduces validamycin A production, underscoring the enzyme's importance. nih.govnih.gov This epimerization represents an alternative strategy compared to the acarbose pathway, where epimerization occurs after phosphorylation. nih.govnih.gov

The ValD-catalyzed epimerization involves a stereochemical inversion at the C-2 position of the cyclitol ring. nih.gov The reaction is believed to proceed through a metal ion-dependent mechanism. nih.gov ValD is a metalloenzyme that can bind divalent metal ions such as Fe²⁺, Mn²⁺, Ni²⁺, and Zn²⁺. nih.govnih.gov The proposed mechanism involves the deprotonation of the C-2 hydroxyl group to form a metal-stabilized enolate intermediate. nih.gov Subsequent reprotonation from the opposite face of the complex results in the inversion of the stereocenter, yielding 5-epi-valiolone. nih.gov Site-directed mutagenesis studies have identified key active site residues, including H44, E107, H315, and E366, that are critical for this catalytic activity. nih.govnih.gov

2-epi-5-epi-Valiolone to 5-epi-Valiolone (ValD-catalyzed)

Dehydration Processes Leading to Unsaturated Cyclitols (e.g., Valienone)

Following epimerization in the validamycin pathway, the saturated cyclitol is converted into an unsaturated intermediate through dehydration. This step introduces a double bond into the cyclitol ring, a key feature of compounds like valienamine (B15573).

The conversion of 5-epi-valiolone to valienone (B1250258) is achieved through the enzymatic removal of a water molecule from C-5 and C-6. nih.govacs.orgebi.ac.uk Isotopic labeling studies using stereospecifically deuterated 5-epi-valiolones have elucidated the stereochemical course of this reaction. nih.govacs.org These experiments revealed that the dehydration catalyzed by 5-epi-valiolone dehydratase proceeds via a syn-elimination of water. nih.govacs.orgrsc.orgacs.org Valienone is a crucial branched-chain intermediate, serving as a precursor for both the saturated (validamine) and unsaturated (valienamine) moieties of validamycin A. nih.govebi.ac.uk

Reductive Modifications of this compound Intermediates

Reductive steps are essential for converting keto-cyclitols into their corresponding hydroxylated or saturated forms. In the biosynthesis of validamycin, the unsaturated ketone valienone can be reduced to form the saturated ketone, validone (B1261251). nih.govebi.ac.uk This keto-reduction reaction proceeds via the anti-addition of hydrogen. nih.gov The resulting validone is a specific precursor for the validamine (B1683471) unit of validamycin A. ebi.ac.uk While the specific enzyme for this step in the validamycin pathway has been proposed, enzymes like ValF, a putative oxidoreductase, are suggested to be involved in such keto-reduction reactions of cyclitol intermediates. nih.gov

| Enzyme | Reaction Type | Substrate | Product | Pathway Context |

|---|---|---|---|---|

| AcbM | Phosphorylation | 2-epi-5-epi-valiolone | 2-epi-5-epi-valiolone 7-phosphate | Acarbose Biosynthesis creative-enzymes.comnih.gov |

| ValD | Epimerization | 2-epi-5-epi-valiolone | 5-epi-valiolone | Validamycin Biosynthesis nih.govresearchgate.net |

| 5-epi-valiolone dehydratase | Dehydration | 5-epi-valiolone | Valienone | Validamycin Biosynthesis nih.govacs.org |

| ValC | Phosphorylation | Valienone / Validone | Valienone 7-P / Validone 7-P | Validamycin Biosynthesis nih.govnih.gov |

| (Putative Reductase) | Reduction | Valienone | Validone | Validamycin Biosynthesis nih.govebi.ac.uk |

Postulated Enzymatic Steps in Complex Pathway Integration

The biosynthesis of this compound is the initial step in the formation of a class of C7N-aminocyclitols, which includes clinically significant compounds like the antidiabetic drug acarbose and the antifungal agent validamycin A. nih.govnih.gov The integration of the this compound pathway with subsequent modification steps involves a complex series of enzymatic reactions, including phosphorylation, epimerization, dehydration, and reduction. nih.govebi.ac.uk

The biosynthesis begins with the cyclization of sedoheptulose 7-phosphate, a key intermediate in the pentose (B10789219) phosphate pathway, to form 2-epi-5-epi-valiolone. nih.govresearchgate.net This reaction is catalyzed by 2-epi-5-epi-valiolone synthase (EEVS), an enzyme homologous to 3-dehydroquinate synthase (DHQS). nih.gov Following its formation, 2-epi-5-epi-valiolone enters divergent pathways depending on the final product.

In the acarbose and salbostatin (B1148345) biosynthetic pathways, the subsequent steps are proposed to proceed through phosphorylated intermediates. psu.edunih.gov The enzyme AcbM, a 2-epi-5-epi-valiolone 7-kinase, catalyzes the ATP-dependent phosphorylation of 2-epi-5-epi-valiolone to yield 2-epi-5-epi-valiolone 7-phosphate. ebi.ac.ukcore.ac.uk This phosphorylated intermediate is then converted to its isomer, 5-epi-valiolone 7-phosphate, by the epimerase AcbO. ebi.ac.uknih.govcore.ac.uk This epimerization is a crucial step for establishing the correct stereochemistry for the final acarbose structure. nih.gov

In contrast, the validamycin biosynthesis pathway appears to feature an alternative epimerization step. nih.gov Instead of initial phosphorylation, 2-epi-5-epi-valiolone is directly epimerized at the C-2 position to give 5-epi-valiolone. nih.gov This reaction is catalyzed by ValD. nih.gov Subsequently, 5-epi-valiolone is dehydrated to produce valienone. nih.gov While the validamycin pathway also involves a kinase, ValC (a homolog of AcbM), it is suggested to act on later intermediates like valienone or validone, rather than on 2-epi-5-epi-valiolone. core.ac.ukrhea-db.org This highlights two distinct enzymatic strategies for processing the initial cyclitol core. rhea-db.org

The integration of these enzymatic steps ensures the efficient conversion of a primary metabolite into complex secondary metabolites. The table below summarizes the key postulated enzymatic steps in the initial modification of 2-epi-5-epi-valiolone in different biosynthetic pathways.

Genetic Organization of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of this compound and its derivatives are typically organized into biosynthetic gene clusters (BGCs). asm.orgplos.org This clustering facilitates the coordinated expression and regulation of the entire pathway. researchgate.net The BGCs for C7N-aminocyclitols, such as acarbose and validamycin, have been identified and studied in various producing organisms, primarily from the phylum Actinobacteria. researchgate.netasm.org

Analysis of acb and val Gene Clusters

The gene clusters for acarbose (acb) and validamycin (val or vld) biosynthesis share a common evolutionary origin, evidenced by the presence of homologous genes for the initial steps of the pathway. asm.orgdokumen.pub

The acb gene cluster from Actinoplanes sp. SE50/110, a well-studied acarbose producer, spans approximately 35 kbp and contains at least 25 open reading frames (ORFs). researchgate.netcore.ac.uk The gene acbC, encoding the 2-epi-5-epi-valiolone synthase, is a key gene in this cluster. researchgate.net It is located within a potential operon, acbKLMNOC, which includes genes for the subsequent modification of the cyclitol ring, such as the kinase (acbM) and the epimerase (acbO). ebi.ac.uk Other genes in the cluster are responsible for the synthesis of the deoxyhexose moiety and the final assembly of the acarbose molecule. researchgate.net Similar clusters, such as gac in Streptomyces glaucescens and sct in S. coelicoflavus, have been identified, showing some genetic distinctions, particularly in the early pathway steps. nih.gov

The val gene cluster , responsible for validamycin biosynthesis, was first identified in Streptomyces hygroscopicus subsp. jinggangensis 5008 by using the acbC gene as a heterologous probe. asm.org This led to the identification of valA, an acbC homolog. asm.org The val cluster from strain 5008 and the highly similar vld cluster from S. hygroscopicus var. limoneus contain an almost identical set of genes required for validamycin A biosynthesis. psu.edudokumen.pubnih.gov Analysis of the vld cluster revealed 22 complete ORFs in a 37-kb DNA region, including genes predicted to encode enzymes for all the necessary biosynthetic steps, such as a cyclase (vldA), kinase (vldC), aminotransferase (vldG), and glycosyltransferase (vldJ). nih.gov The disruption of vldA was shown to eliminate validamycin production, confirming the cluster's role. nih.gov

The table below provides a comparison of key homologous genes found in the acb and val/vld clusters.

Regulation of Gene Expression in this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, often linked to the growth phase of the producing organism and nutrient availability. researchgate.netresearchgate.net In eukaryotes and prokaryotes, gene expression is controlled at multiple levels, including transcriptional and post-transcriptional regulation, to ensure proteins are synthesized when needed. consensus.apppressbooks.pub

In the acarbose producer Actinoplanes sp. SE50/110, the expression of the acb gene cluster is growth-phase dependent. researchgate.net Transcriptomic analyses have shown a decreasing abundance of acb gene transcripts from the early growth phase into the stationary phase, which correlates with the rate of acarbose formation. researchgate.netresearchgate.net This suggests that the primary control of biosynthesis occurs at the level of transcription. researchgate.net The regulation is complex, involving multiple factors. Several genes, including eleven transcriptional regulators and two sigma factors, are co-expressed with the acb cluster, indicating a hierarchical regulatory network. researchgate.netresearchgate.net Furthermore, engineering of sigma factors, which are key regulators of transcription, has been shown to increase acarbose yields, highlighting their role in controlling the pathway. researchgate.net

In the validamycin producer S. hygroscopicus 5008, a global regulator of nitrogen metabolism, GlnR, has been implicated in the control of the val gene cluster. nih.gov GlnR was found to bind specifically to the promoter region between the valK and valA genes. nih.gov Deletion of the glnR gene led to a significant reduction in validamycin production, indicating that GlnR acts as a positive regulator for the biosynthesis, linking it to the primary metabolic status of the cell. nih.gov

These findings demonstrate that the expression of genes for this compound biosynthesis is intricately controlled by pathway-specific and global regulatory proteins, which integrate signals from the cell's metabolic state and growth phase to modulate the production of these secondary metabolites.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Valiolone and its Stereoisomers

Total synthesis routes to this compound and its stereoisomers have been developed, often starting from readily available precursors or carbohydrate feedstocks.

Synthesis from Precursor Molecules (e.g., Valiolamine)

This compound can be prepared by the oxidative deamination of valiolamine (B116395). google.comgoogle.comchemicalbook.com This procedure theoretically involves the oxidation of valiolamine to an intermediate imine, followed by hydrolysis of the imine to the ketone under mild acidic conditions. google.comgoogle.com

Various oxidizing agents effective in converting amines to imines can be employed, such as 3,5-di-t-butyl-1,2-benzoquinone (DBQ), nicotinic aldehyde in the presence of a base (like 1,8-diazabicyclo[4.3.0]undec-7-ene (DBU) or triethylamine), and benzothiazole-2-aldehyde. google.comchemicalbook.com The oxidation reaction typically proceeds easily at or near room temperature, although temperatures up to 50°C can be used. google.com

For the subsequent hydrolysis of the imine to the ketone, various hydrolysis agents can be used, with a preference shown for oxalic acid. google.com Careful control of the pH during the hydrolysis step, ideally around 5.0, is preferred for effective product recovery. google.com Valiolamine itself can be obtained from the biodegradation of validamycin or through chemical synthesis routes starting from compounds like a branched-chain inosose derivative synthesized from D-glucose. google.comgoogle.com

Stereoselective Synthesis from Carbohydrate Feedstocks (e.g., D-Glucose, D-Mannose)

Stereoselective synthesis of this compound and its stereoisomers can be achieved starting from carbohydrate feedstocks like D-glucose and D-mannose. These approaches often involve multiple steps to establish the correct stereochemistry and introduce the necessary functional groups.

For example, isotopically labeled this compound analogs have been synthesized from 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-benzyl-D-mannopyranose over several steps. nih.gov These syntheses highlight the utility of protected carbohydrate derivatives as starting materials for constructing the cyclitol core of this compound and its epimers.

Synthesis of Isotopically Labeled this compound Analogs for Mechanistic Probes

Isotopically labeled this compound analogs are synthesized to serve as mechanistic probes in the study of biosynthetic pathways, particularly those involving C7N-aminocyclitols like acarbose (B1664774) and validamycin. acs.orgnih.govnih.gov These labeled compounds help in tracing the fate of specific atoms during enzymatic transformations.

For instance, stereospecifically 6α- and 6β-monodeuterated 5-epi-valiolones, as well as 5-epi-[6-2H2]this compound, have been synthesized to investigate the dehydration mechanism of 5-epi-valiolone (B1265255) to valienone (B1250258) in validamycin A biosynthesis. acs.orgnih.govacs.org A key step in this synthesis involved the desulfurization of a tetrabenzyl-6,6-bis(methylthio)-5-epi-valiolone intermediate and the introduction of deuterium (B1214612) using reagents like Zn, NiCl2, and ND4Cl/D2O in THF. acs.orgnih.govacs.org Studies using various combinations of protio- and deuteroreagents and solvents were crucial in understanding the reductive desulfurization mechanism required for preparing these stereospecifically labeled compounds. acs.orgnih.govacs.org

Other isotopically labeled analogs, such as 1-epi-5-epi-(6-2H2)valiolol, 5-epi-(6-2H2)valiolol, 1-epi-2-epi-5-epi-(6-2H2)valiolol, and 2-epi-5-epi-(6-2H2)valiolamine, have been synthesized from protected D-glucopyranose and D-mannopyranose derivatives to investigate the acarbose biosynthetic pathway. nih.gov

Preparation of Key this compound Derivatives and Related Cyclitols

This compound undergoes various transformations in biological systems and chemical synthesis to yield important derivatives and related cyclitols.

Synthesis of Phosphorylated Valiolones

Phosphorylated forms of this compound and its stereoisomers are significant intermediates in the biosynthesis of C7N-aminocyclitols. For example, 2-epi-5-epi-valiolone (B1265091) 7-phosphate is formed from 2-epi-5-epi-valiolone catalyzed by a phosphotransferase enzyme like AcbM in the acarbose biosynthetic pathway. ebi.ac.uknih.gov This phosphorylation at the C7 position is an ATP-dependent process. ebi.ac.uksmolecule.com

Further enzymatic transformations can lead to other phosphorylated intermediates, such as 5-epi-valiolone 7-phosphate, which is likely formed from 2-epi-5-epi-valiolone 7-phosphate through the action of an epimerase like AcbO. ebi.ac.uknih.govebi.ac.uk These phosphorylated cyclitols play crucial roles in subsequent steps of the biosynthetic pathways.

Synthesis of Dehydrated this compound Forms (e.g., Valienone)

Dehydrated forms of this compound stereoisomers are also important. Valienone, an unsaturated cyclitol, is a key intermediate in the biosynthesis of validamycin A and acarbose. nih.govacs.orgresearchgate.net Valienone is produced from 5-epi-valiolone through a dehydration reaction occurring between the C-5 and C-6 positions. nih.govacs.orgresearchgate.netebi.ac.uk

In validamycin A biosynthesis, this dehydration is catalyzed by an enzyme like ValK. nih.govresearchgate.net Studies using isotopically labeled 5-epi-valiolone have shown that this dehydration proceeds via a syn elimination of water. acs.orgnih.govacs.org Valienone can subsequently be phosphorylated to valienone 7-phosphate by enzymes such as ValC. researchgate.netnih.govuni.lu

Synthesis of Aminocyclitol Derivatives (e.g., Valiolamine, Valienamine)

This compound serves as a precursor for the synthesis of aminocyclitol derivatives such as valiolamine and valienamine (B15573). One method for preparing this compound itself involves the oxidative deamination of valiolamine. google.comgoogle.comchemicalbook.com This process typically entails the oxidation of valiolamine to an intermediate imine, followed by hydrolysis under mild acidic conditions to yield the ketone, this compound. google.comgoogle.comchemicalbook.com Specific oxidizing agents, such as 3,5-di-t-butyl-1,2-benzoquinone (DBQ), and hydrolysis agents like oxalic acid, have been employed in this conversion, with careful control of pH during hydrolysis being important. google.comgoogle.comchemicalbook.com

Valiolamine, a natural product originally isolated from Streptomyces hygroscopicus, can be obtained through the biodegradation of validamycin, which yields a mixture including validamine (B1683471) and valienamine, followed by chemical conversion. google.comgoogle.comchemicalbook.com Beyond degradation, several total synthesis routes for valiolamine have been reported, utilizing diverse starting materials such as Diels-Alder cycloadducts, D-glucose, 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone, (-)-quinic acid, and a mixture of validamine and valienamine. chemicalbook.com Stereoselective syntheses of valiolamine starting from (-)-shikimic acid have also been described, offering alternative synthetic avenues. researchgate.netgoogle.com

Valienamine, an unsaturated aminocyclitol unit, is another important derivative. nih.gov Its chemical synthesis presents challenges due to the presence of multiple chiral centers. ebi.ac.uk Despite the existence of various chemical synthesis methods, the commercial supply of valienamine often relies on the degradation of natural products like validamycin. nih.gov Stereoselective syntheses of valienamine have been achieved starting from (-)-shikimic acid. researchgate.netjst.go.jp Additionally, an efficient synthesis route involving ring-closing metathesis has been reported. nih.govjst.go.jp

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches offer powerful strategies for the synthesis of this compound and its derivatives, leveraging the specificity of enzymatic transformations. This compound, specifically the isomer 2-epi-5-epi-valiolone, is a key intermediate in the biosynthesis of aminocyclitols like valienamine and validamine. nih.govebi.ac.uknih.govresearchgate.net Its formation in nature occurs via the intramolecular aldol (B89426) cyclization of sedoheptulose (B1238255) 7-phosphate, a reaction catalyzed by enzymes such as 2-epi-5-epi-valiolone synthase (e.g., ValA or AcbC). nih.govnih.govresearchgate.netsmolecule.comresearchgate.netebi.ac.uk

Chemoenzymatic synthesis can involve the use of these cyclases in coupled enzymatic reactions to produce this compound derivatives. nih.gov The potential of dehydroquinate synthase (DHQS)-like sugar phosphate (B84403) cyclases for facilitating chemoenzymatic, stereospecific synthesis of various cyclic molecules, including those related to this compound, has been highlighted. acs.org

Furthermore, enzymatic transformations can be applied to modify this compound or its precursors to yield specific aminocyclitol derivatives. For instance, the enzymatic epimerization of 2-epi-5-epi-valiolone to 5-epi-valiolone is catalyzed by the enzyme ValD. nih.gov Engineered microbial strains have also been developed for the biosynthesis of these compounds. For example, engineered Streptomyces hygroscopicus strains have been utilized for the de novo biosynthesis of β-valienamine, demonstrating the conversion of valienone to β-valienamine via an aminotransferase enzyme. ebi.ac.uksjtu.edu.cnsjtu.edu.cn This highlights the utility of enzymatic steps within a synthetic or biosynthetic pathway to access specific this compound derivatives.

Biological Roles and Ecological Significance

Valiolone as a Precursor to C7N-Aminocyclitol Natural Products

This compound, specifically its stereoisomer 2-epi-5-epi-valiolone (B1265091), is a key precursor in the biosynthesis of C7N-aminocyclitol natural products. nih.govwikipedia.orgtandfonline.com These compounds are microbial secondary metabolites derived from sugars and exhibit a range of important biological activities. nih.govwikipedia.org The biosynthesis of this class of compounds originates from sedoheptulose (B1238255) 7-phosphate, a C7-sugar phosphate (B84403) intermediate in the pentose (B10789219) phosphate pathway. nih.govwikipedia.orgjmb.or.kr An enzyme known as 2-epi-5-epi-valiolone synthase, which is related to 3-dehydroquinate (B1236863) synthases, catalyzes the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone. nih.govwikipedia.orgnih.gov This cyclitol then serves as a common starting point for the synthesis of various aminocyclitol antibiotics and other bioactive compounds. nih.govnih.govpsu.edu

Role in Acarbose (B1664774) Biosynthesis

Acarbose is a potent α-glucosidase inhibitor used as an anti-diabetic drug. tandfonline.compsu.edu The biosynthesis of its valienamine (B15573) moiety starts with 2-epi-5-epi-valiolone. tandfonline.comnih.gov In the acarbose biosynthetic pathway, 2-epi-5-epi-valiolone is first phosphorylated by the kinase AcbM to yield 2-epi-5-epi-valiolone 7-phosphate. nih.govcore.ac.uk This phosphorylated intermediate is then further processed through a series of enzymatic reactions, including epimerization, to form the final acarbose structure. core.ac.uknih.gov Studies have confirmed that 2-epi-5-epi-valiolone is a direct precursor, as it is efficiently incorporated into acarbose, while other potential intermediates are not. tandfonline.comnih.gov The initial cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone is a committed step in the biosynthesis of the C7N-aminocyclitol core of acarbose. frontiersin.orgkoreascience.kr

Role in Validamycin A Biosynthesis

Validamycin A is an antifungal antibiotic widely used in agriculture to protect crops. nih.govpsu.edu Similar to acarbose, the biosynthesis of the C7N aminocyclitol unit in validamycin A originates from 2-epi-5-epi-valiolone. nih.govnih.govpsu.edu Feeding experiments have demonstrated that 2-epi-5-epi-valiolone, along with subsequent intermediates like 5-epi-valiolone (B1265255) and valienone (B1250258), are incorporated into validamycin A. nih.govcore.ac.ukebi.ac.uk The biosynthetic gene cluster for validamycin A contains a gene, valA, which encodes the 2-epi-5-epi-valiolone synthase responsible for the initial cyclization of sedoheptulose 7-phosphate. nih.govuniprot.org Although both acarbose and validamycin A share 2-epi-5-epi-valiolone as a common precursor, their subsequent biosynthetic pathways diverge, involving different enzymatic modifications. nih.govebi.ac.uk

Precursor to Other Aminocyclitol Antibiotics and Bioactive Compounds

This compound's role as a precursor extends beyond acarbose and validamycin A to a variety of other bioactive C7N-aminocyclitol compounds.

Salbostatin (B1148345): This compound is a potent trehalase inhibitor. nih.gov Its biosynthetic gene cluster includes a gene homologous to the 2-epi-5-epi-valiolone synthase, indicating that its biosynthesis also initiates from the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone. jmb.or.krnih.gov The pathway for the C7N-aminocyclitol moiety of salbostatin is thought to be very similar to that of acarbose. nih.gov

Pyralomicin: This is an antibiotic produced by Nonomuraea spiralis. researchgate.net Isotopic labeling studies have shown that 2-epi-5-epi-valiolone is a direct and immediate precursor for the cyclitol part of pyralomicin 1a. researchgate.netnih.gov While 5-epi-valiolone is also incorporated, it is to a lesser extent, suggesting the primary pathway proceeds directly from 2-epi-5-epi-valiolone. researchgate.netnih.gov

Cetoniacytone A: This cytotoxic compound features a unique C7N-aminocyclitol core. nih.govwikipedia.org Its biosynthesis begins with the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, catalyzed by the enzyme CetA. wikipedia.orgebi.ac.uk This is followed by an epimerization step to 5-epi-valiolone, which then undergoes further modifications to form the final structure of cetoniacytone A. nih.govwikipedia.org

| Compound | Producing Organism (Example) | Biological Activity | Role of this compound |

| Acarbose | Actinoplanes sp. | α-Glucosidase inhibitor (anti-diabetic) | Direct precursor (2-epi-5-epi-valiolone) to the valienamine moiety. tandfonline.comnih.govfrontiersin.org |

| Validamycin A | Streptomyces hygroscopicus | Antifungal antibiotic | Direct precursor (2-epi-5-epi-valiolone) to the C7N aminocyclitol unit. nih.govnih.govpsu.edu |

| Salbostatin | Streptomyces albus | Trehalase inhibitor | Biosynthesis initiated from 2-epi-5-epi-valiolone. jmb.or.krnih.gov |

| Pyralomicin 1a | Nonomuraea spiralis | Antibiotic | Immediate precursor (2-epi-5-epi-valiolone) to the cyclitol moiety. researchgate.netnih.gov |

| Cetoniacytone A | Actinomyces sp. | Cytotoxic | Biosynthesis initiated from 2-epi-5-epi-valiolone. nih.govwikipedia.orgebi.ac.uk |

This compound in the Biosynthesis of Mycosporine-like Amino Acids (MAAs) and Gadusol (B1210850)

This compound is also a crucial intermediate in the biosynthesis of mycosporine-like amino acids (MAAs) and gadusol, compounds known for their photoprotective properties. asm.orggoogle.combotanyjournals.com This pathway also utilizes sedoheptulose-7-phosphate, which is converted to 2-epi-5-epi-valiolone by the enzyme 2-epi-5-epi-valiolone synthase (EEVS). asm.orggoogle.com This intermediate is then further transformed into the core structures of MAAs and gadusol. asm.org

UV Protective Roles in Diverse Organisms

MAAs and gadusol are natural sunscreens found in a wide range of organisms, particularly those exposed to high levels of solar radiation, such as marine life. smolecule.comnih.govelifesciences.org They absorb harmful ultraviolet (UV) radiation, thus protecting cellular components from damage. botanyjournals.comresearchgate.net

Mycosporine-like Amino Acids (MAAs): The biosynthesis of the core structure of many MAAs, 4-deoxygadusol (4-DG), can proceed through the formation of 2-epi-5-epi-valiolone from sedoheptulose-7-phosphate. asm.org This core is then conjugated with various amino acids to produce a diverse family of MAAs with different UV absorption maxima. asm.orgrsc.org These compounds are produced by cyanobacteria, algae, and other marine organisms as a defense mechanism against UV radiation. botanyjournals.commdpi.com

Gadusol: Initially discovered in fish roe, gadusol is another UV-absorbing compound. nih.govelifesciences.org Its biosynthesis has been identified in vertebrates like zebrafish. google.comnih.gov The pathway involves two key enzymes: a 2-epi-5-epi-valiolone synthase (EEVS) that cyclizes sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, and a methyltransferase-oxidoreductase that converts this intermediate into gadusol. google.comnih.gov The discovery of this de novo synthesis pathway in vertebrates was unexpected, as it was previously thought that these compounds were acquired through diet. nih.govelifesciences.org

Ecological Implications of this compound-derived Metabolites

The production of this compound-derived metabolites has significant ecological consequences.

Distribution and Phylogenetic Analysis of this compound Biosynthetic Enzymes

The biosynthesis of this compound is initiated by a key enzymatic step: the cyclization of sedoheptulose 7-phosphate (SH7P). This reaction is catalyzed by enzymes belonging to the sugar phosphate cyclase (SPC) family, most notably 2-epi-5-epi-valiolone synthase (EEVS). Initially believed to be confined to specific bacteria, genomic sequencing has revealed that the genes encoding these enzymes are remarkably widespread across both prokaryotic and eukaryotic domains, suggesting diverse and significant biological roles. nih.govnih.govacs.org

Occurrence in Prokaryotes (Bacteria, Cyanobacteria)

Once thought to be restricted to certain actinomycetes involved in producing C7N-aminocyclitol natural products, 2-epi-5-epi-valiolone synthase (EEVS) is now known to be broadly distributed among various Gram-positive and Gram-negative bacteria. nih.govroyalsocietypublishing.org Its presence has been identified in diverse bacterial groups, including pathogenic bacteria, plant symbionts, nitrogen-fixing bacteria, and gliding myxobacteria. nih.govnih.gov For instance, the acbC gene from the acarbose biosynthetic pathway in Actinoplanes sp. and the valA gene from the validamycin producer Streptomyces hygroscopicus both encode functional EEVS. nih.gov Disruption of the valA gene in S. hygroscopicus eliminated validamycin production, highlighting its essential role. nih.gov

EEVS is also found in cyanobacteria. nih.govtandfonline.com In the cyanobacterium Anabaena variabilis ATCC 29413, EEVS was investigated for its role in the biosynthesis of the mycosporine-like amino acid (MAA) shinorine. nih.gov Phylogenetic analyses suggest that the EEVS gene may have been transferred horizontally from cyanobacteria to certain eukaryotes. nih.gov The discovery of a bacteria-derived gene cluster, including an EEVS homolog, within the plastid genome of some eustigmatophyte algae further points to horizontal gene transfer (HGT) from bacteria as a mechanism for distributing this metabolic capability. royalsocietypublishing.org

Table 1: Documented Occurrence of this compound Biosynthetic Enzymes (EEVS) in Prokaryotes

| Phylum/Group | Genus/Species Example | Significance | References |

|---|---|---|---|

| Actinobacteria | Actinoplanes sp. | Produces the antidiabetic drug acarbose. | nih.gov |

| Streptomyces hygroscopicus | Produces the antifungal agent validamycin A. | nih.govacs.org | |

| Actinomyces sp. | Producer of cetoniacytone, a C7N-aminocyclitol antibiotic. | nih.gov | |

| Myxococcota | Cystobacter fuscus | Example of gliding bacteria with EEVS genes. | nih.govelifesciences.org |

| Cyanobacteria | Anabaena variabilis | Implicated in MAA biosynthesis and potentially photosynthetic regulation. | nih.govnih.gov |

| Various Bacteria | Pathogenic bacteria, plant symbionts, nitrogen-fixing bacteria | Broad distribution suggests diverse, yet to be fully elucidated, biological roles. | nih.govnih.gov |

Occurrence in Eukaryotes (Fungi, Stramenopiles, Vertebrates)

The distribution of this compound biosynthetic enzymes extends significantly into the eukaryotic domain. nih.gov Genome mining efforts have unexpectedly identified EEVS homologous genes in a range of vertebrates, including fish (like zebrafish, Danio rerio), amphibians, reptiles, and birds. tandfonline.comresearchgate.net In these animals, the EEVS gene is often located near a gene for a bifunctional protein with oxidoreductase and methyltransferase domains, forming a two-gene cluster responsible for synthesizing the sunscreen compound gadusol. elifesciences.orgoup.com

The enzyme's presence is also documented in fungi and stramenopiles (e.g., diatoms). nih.govnih.gov Phylogenetic studies indicate that the EEVS gene in some fungi and dinoflagellates may have been acquired via horizontal gene transfer from cyanobacteria. nih.gov This wide but patchy distribution across phylogenetically diverse eukaryotes suggests a complex evolutionary history, potentially involving ancient gene acquisition followed by extensive loss in many lineages, or more recent, repeated transfers between different groups. royalsocietypublishing.org

Table 2: Documented Occurrence of this compound Biosynthetic Enzymes (EEVS) in Eukaryotes

| Kingdom/Group | Organism Example | Significance | References |

|---|---|---|---|

| Animalia (Vertebrates) | Zebrafish (Danio rerio) | Part of a gene cluster for the biosynthesis of the UV sunscreen gadusol. | tandfonline.comelifesciences.org |

| Birds, Reptiles, Amphibians | EEVS homologs found in various egg-laying vertebrates. | elifesciences.orgresearchgate.net | |

| Fungi | Various species | Gene presence suggests roles beyond secondary metabolism; potentially acquired via HGT from cyanobacteria. | nih.govnih.gov |

| Stramenopila | Various species | Broadly distributed, indicating potential ecological roles. | nih.govnih.gov |

| Algae (Eustigmatophyta) | Vischeria sp., Monodopsis sp. | Possess a plastid-encoded, bacteria-derived gene cluster containing an EEVS homolog. | royalsocietypublishing.org |

Evolutionary Insights into the Sugar Phosphate Cyclase Family

This compound biosynthetic enzymes (EEVS) are members of the sugar phosphate cyclase (SPC) superfamily. nih.govoup.com These enzymes are homologous to the well-studied 3-dehydroquinate synthase (DHQS), which catalyzes the first committed step in the shikimate pathway for aromatic amino acid biosynthesis. nih.gov The SPC superfamily demonstrates significant catalytic divergence, with different enzyme families utilizing the same or similar sugar-phosphate substrates to generate a variety of cyclitol products for primary and secondary metabolism. nih.govtandfonline.com

The wide and sporadic distribution of EEVS genes, particularly the presence of closely related homologs in distant taxa like bacteria and vertebrates, strongly suggests that horizontal gene transfer has played a significant role in their evolution. nih.govelifesciences.org Reciprocal BLAST analyses have identified specific bacterial EEVS sequences that are the closest relatives to vertebrate EEVS sequences, supporting the hypothesis of gene transfer between these domains. elifesciences.org This mode of evolution has allowed for the dissemination of valuable metabolic pathways, such as those for producing protective sunscreen compounds, across different kingdoms of life. royalsocietypublishing.orgnih.gov

Advanced Analytical and Research Methodologies

Spectroscopic Characterization of Valiolone and its Metabolites

Spectroscopic techniques are indispensable for the structural determination of this compound and tracking its metabolic journey. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed atomic-level and molecular-weight information, respectively.

NMR spectroscopy is a cornerstone for the unambiguous structure elucidation of this compound and its isomers. Both ¹H and ¹³C NMR are employed to define the stereochemistry and connectivity of the carbocyclic core.

Detailed analysis of ¹H NMR spectra allows for the determination of the relative configuration of the hydroxyl and hydroxymethyl groups on the cyclohexane (B81311) ring through the analysis of chemical shifts (δ) and coupling constants (J). For instance, specific proton signals and their multiplicities provide clear evidence for the compound's structure. Similarly, ¹³C NMR spectroscopy is crucial for confirming the carbon framework. The chemical shift of each carbon atom provides insight into its local electronic environment, distinguishing between carbons bearing hydroxyl groups, the ketone carbonyl group, and the hydroxymethyl substituent.

In biosynthetic studies, NMR is used to monitor the conversion of substrates into this compound derivatives. For example, the enzymatic epimerization of 2-epi-5-epi-valiolone (B1265091) to 5-epi-valiolone (B1265255) can be tracked by ¹H NMR, observing the appearance of signals corresponding to the product and the disappearance of reactant signals. nih.gov Isotope labeling studies, using substrates enriched with ¹³C, coupled with NMR analysis, have been instrumental in confirming the biosynthetic pathway. The analysis of a ¹³C-labeled precursor, sedo-[1-¹³C]heptulose 7-phosphate, led to the formation of 2-epi-5-epi-[7-¹³C]this compound, whose structure was confirmed by comparing its ¹³C NMR spectrum with that of an unlabeled standard. researchgate.net

Table 1: Representative NMR Data for this compound This table presents typical NMR data for this compound, although specific values can vary slightly based on the solvent and instrument frequency.

| Nucleus | Technique | Solvent | Key Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|---|

| ¹H | Proton NMR | D₂O | ~2.39 (d, 1H), other signals corresponding to ring protons and hydroxyls | googleapis.com |

| ¹³C | Carbon NMR | D₂O | Signals characteristic of the seven-carbon cyclitol structure | researchgate.netgoogleapis.com |

Mass spectrometry is a powerful tool used to confirm the molecular weight of this compound and its metabolites and to gain structural information through fragmentation analysis. wikipedia.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to analyze the products of enzymatic reactions in the this compound biosynthetic pathway. nih.gov

In structure elucidation, high-resolution mass spectrometry provides the accurate mass of the molecular ion, which allows for the determination of its elemental composition. libretexts.org The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that can help to identify it. savemyexams.com When a molecular ion of a compound like this compound is formed, it can break down into smaller, charged fragments. The pattern of these fragments provides clues about the molecule's structure. libretexts.org

In pathway analysis, MS is used to identify intermediates. For example, in the biosynthesis of validamycin A and acarbose (B1664774), where this compound derivatives are key precursors, ESI-MS has been used to analyze the products of enzymatic assays, confirming the function of specific enzymes like kinases that phosphorylate valienone (B1250258) and validone (B1261251). nih.gov Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to identify 2-epi-5-epi-valiolone produced by recombinant enzymes, confirming the activity of 2-epi-5-epi-valiolone synthases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the isolation, purification, and quantification of this compound and its related compounds from complex mixtures such as fermentation broths or enzymatic reaction systems.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of this compound-related compounds, particularly in the context of antibiotic production. nih.govnih.gov In studies of the validamycin biosynthetic pathway, HPLC is used to analyze culture broths to quantify the production of validamycin A, a downstream product of this compound metabolism. nih.gov

A typical HPLC analysis involves separating compounds on a stationary phase, such as a C18 column, using a mobile phase tailored to the compounds of interest. For validamycin A analysis, a mobile phase consisting of a sodium phosphate (B84403) buffer and methanol (B129727) is often used. nih.govnih.gov Detection is commonly achieved using UV detectors. This method allows researchers to assess the impact of gene knockouts or complementation on the production of the final product, thereby inferring the role of enzymes in the this compound pathway. nih.govnih.gov HPLC is also used for the quantitative analysis of derivatives like β-valienamine, employing pre-column derivatization to allow for fluorescence detection. sjtu.edu.cn

Table 2: Example HPLC Conditions for Analysis of a this compound-Derived Product (Validamycin A)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent ZORBAX SB-C18 (5 µm, 4.6 × 250 mm) | nih.gov |

| Mobile Phase | 5 mM sodium phosphate buffer-methanol (98:2, v/v) | nih.gov |

| Flow Rate | 0.6 mL/min | nih.govnih.gov |

| Detection | UV | nih.gov |

Thin-Layer Chromatography (TLC) is a rapid, simple, and widely used method for monitoring the progress of chemical and enzymatic reactions involving this compound and its precursors. core.ac.uk It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.org

In the study of this compound biosynthesis, TLC is used to monitor the enzymatic conversion of sedoheptulose (B1238255) 7-phosphate into 2-epi-5-epi-valiolone by the enzyme ValA. nih.gov The reaction progress is visualized by spotting aliquots of the reaction mixture onto a TLC plate over time. libretexts.org After developing the plate in an appropriate solvent system, the spots corresponding to the substrate and product are visualized, often by staining with reagents like alkaline permanganate (B83412) or ceric sulfate/sulfuric acid solution, as these cyclitols may not be UV-active. nih.govrochester.edu This technique has been crucial in characterizing the activity of enzymes like ValA (a 2-epi-5-epi-valiolone synthase) and ValD (an epimerase), providing a straightforward way to observe product formation. nih.gov

High-Performance Liquid Chromatography (HPLC) for this compound and Derivatives

Enzymatic Assay Development and Kinetic Studies

Understanding the enzymes that synthesize and modify this compound requires the development of specific assays to measure their activity and determine their kinetic parameters. These studies are fundamental to characterizing the efficiency and substrate specificity of enzymes in the biosynthetic pathway.

Enzymatic assays for this compound-related enzymes, such as the 2-epi-5-epi-valiolone epimerase (ValD), have been developed to explore their biochemical function. nih.gov In some cases, direct kinetic studies have been challenging due to the lack of simple analytical methods for the substrates and products. nih.gov In such instances, relative catalytic activity is often monitored using TLC and NMR. nih.gov

For other enzymes in the pathway, such as kinases and aminotransferases that act on this compound derivatives like valienone, coupled enzyme assays are employed for kinetic analysis. nih.govsjtu.edu.cn For example, the kinetic properties of the kinase ValC, which phosphorylates valienone, were characterized using a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay. nih.gov In this system, the production of ADP by ValC is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. nih.gov Similarly, the kinetics of aminotransferases converting valienone to β-valienamine have been studied using a coupled assay with L-glutamate dehydrogenase. sjtu.edu.cn These studies provide key kinetic constants like the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which describe the enzyme's affinity for its substrate and its turnover rate.

Isotopic Labeling and Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the journey of atoms through metabolic pathways. In the study of this compound, this methodology has been instrumental in elucidating its biosynthetic origins and the stereochemical course of its enzymatic transformations.

Early metabolic studies utilized isotopically labeled precursors to understand the formation of C7N-aminocyclitol natural products, such as acarbose and validamycin A, for which this compound is a key intermediate. tandfonline.com It was established through labeling experiments that the precursor for this family of compounds is derived from the pentose (B10789219) phosphate pathway. taltech.ee Specifically, sedoheptulose 7-phosphate is cyclized to form the initial cyclitol ring. taltech.eejuniperpublishers.com

To confirm the role of 2-epi-5-epi-valiolone as a direct precursor in acarbose biosynthesis, a study involved the enzymatic synthesis of 2-epi-5-epi-[7-¹³C]this compound from sedo-[1-¹³C]heptulose 7-phosphate using the cyclase enzyme AcbC. taltech.ee This ¹³C-labeled this compound analogue was then fed to a culture of the acarbose-producing strain, Actinoplanes sp. taltech.ee Subsequent analysis of the isolated acarbose by ¹³C NMR spectroscopy revealed enrichment at the C-7 position of the valienamine (B15573) moiety, confirming that 2-epi-5-epi-valiolone is indeed an intermediate in the biosynthetic pathway. taltech.ee

Further intricate studies focused on the stereochemical mechanism of the dehydration of 5-epi-valiolone to valienone, a subsequent step in the validamycin A pathway. To probe this mechanism, stereospecifically deuterated 5-epi-valiolones were synthesized. juniperpublishers.comresearcher.life Specifically, 5-epi-[6α-²H₁]this compound and 5-epi-[6β-²H₁]this compound were prepared and used in incorporation experiments with the validamycin A producing organism, Streptomyces hygroscopicus var. limoneus. juniperpublishers.comresearcher.life The analysis of the resulting validamycin A revealed that the dehydration of 5-epi-valiolone to valienone proceeds through a syn-elimination of water. juniperpublishers.comresearcher.life

These metabolic tracing studies, summarized in the table below, have been crucial in piecing together the complex biosynthetic puzzle leading to the formation of this compound and its downstream products.

| Labeled Precursor/Intermediate | Organism | Analytical Method | Finding |

| sedo-[1-¹³C]heptulose 7-phosphate | Actinoplanes sp. | ¹³C NMR Spectroscopy | Confirmed that 2-epi-5-epi-valiolone, formed from the precursor, is an intermediate in acarbose biosynthesis. taltech.ee |

| 5-epi-[6α-²H₁]this compound | Streptomyces hygroscopicus var. limoneus | Mass Spectrometry / NMR | Elucidated the stereochemistry of the dehydration step to valienone. juniperpublishers.comresearcher.life |

| 5-epi-[6β-²H₁]this compound | Streptomyces hygroscopicus var. limoneus | Mass Spectrometry / NMR | Determined that the elimination of water from 5-epi-valiolone is a syn-elimination. juniperpublishers.comresearcher.life |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental studies, providing insights into molecular structures, reaction mechanisms, and interactions that are often difficult to observe directly.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, particularly using methods like Density Functional Theory (DFT), are pivotal for investigating reaction mechanisms at a molecular level. mdpi.commdpi.comresearchgate.net Such computational approaches can map out the potential energy surface of a reaction, identifying transition states and intermediates, and calculating activation energies. pku.edu.cn For a molecule like this compound, DFT could be employed to study the non-enzymatic dehydration reaction that it can undergo, which involves the elimination of a tertiary alcohol beta to a carbonyl group. taltech.ee Theoretical calculations could elucidate the energetics of the competing retro-aldol cleavage reaction and help predict how factors like pH influence the reaction pathway, complementing experimental observations that suggest a narrow pH range is optimal for its stability. taltech.ee While specific DFT studies on the reaction mechanisms of this compound itself are not extensively documented in the reviewed literature, the principles of this methodology are well-established for clarifying the mechanisms of complex organic reactions. mdpi.com

Prediction of Molecular Conformations and Interactions

The three-dimensional conformation of a molecule is critical to its reactivity and biological function. sfu.ca Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. taltech.ee Computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations are standard tools for exploring the conformational space of flexible molecules such as this compound. uoa.grebsco.comnih.gov For this compound, a substituted cyclohexane, these methods can predict the preferred chair conformations and the orientations of its multiple hydroxyl groups and the hydroxymethyl group. nih.gov Understanding the stable conformers of this compound is a prerequisite for studying its interactions with other molecules, such as the active site of an enzyme. While detailed conformational analyses of this compound using these computational techniques have not been a primary focus of the available literature, such studies would be foundational for rationalizing its specific binding to enzymes and its role as a biosynthetic intermediate.

Enzyme Active Site Modeling and Substrate Docking

Significant computational and structural biology research has focused on the enzyme responsible for this compound's formation, 2-epi-5-epi-valiolone synthase (ValA). uniprot.orgresearchgate.netacs.org ValA, a sedoheptulose 7-phosphate cyclase, catalyzes the cyclization of D-sedoheptulose 7-phosphate (SH7P) to 2-epi-5-epi-valiolone. uniprot.orgacs.org

The crystal structure of ValA from Streptomyces hygroscopicus has been solved, providing a detailed view of its active site. researchgate.netacs.org ValA shares structural homology with dehydroquinate synthase (DHQS) but possesses key differences that dictate its unique product outcome. researchgate.net The active site contains essential cofactors, NAD⁺ and a Zn²⁺ ion, which are crucial for catalysis. uniprot.orgacs.org

Molecular modeling and comparison with substrate-bound structures of DHQS have provided a model for how ValA binds its substrate. researchgate.netacs.org The enzyme's domains adopt a nearly closed conformation, creating a specific binding pocket for SH7P. researchgate.net Docking studies and structural analysis suggest that the stereochemistry of the final product, 2-epi-5-epi-valiolone, is determined not by the catalytic events themselves, but by the selective binding of a specific anomer of the SH7P substrate. researchgate.netacs.org It is proposed that ValA selectively binds the α-pyranose anomer of SH7P, which is pre-organized in the active site to yield the correct stereochemistry at the C5 position of the product upon cyclization. acs.org

Key amino acid differences in the active site of ValA compared to DHQS are localized in regions corresponding to where the ValA substrate differs from the DHQS substrate. researchgate.net One notable difference is a loop that adopts a distinct conformation due to an Asp→Asn substitution relative to DHQS, which in turn affects the positioning of a critical Arginine residue involved in substrate interaction. researchgate.net These subtle but crucial structural differences, revealed through active site modeling, explain the specific function of ValA in producing 2-epi-5-epi-valiolone.

| Enzyme | PDB ID | Organism | Resolution (Å) | Key Active Site Features |

| ValA (EEVS) | 4P53 | Streptomyces hygroscopicus | 2.1 | NAD⁺ and Zn²⁺ cofactors; specific loop conformation due to Asp→Asn change relative to DHQS. researchgate.netacs.org |

| AvDDGS | 5TJR | Anabaena variabilis | 1.7 | High similarity to ValA; key differences at residues Glu254, Ala268, and Thr347 (AvDDGS) vs. Leu267, Asp281, and His360 (ValA). |

Biotechnological Applications and Metabolic Engineering Research

Optimization of Valiolone Production via Engineered Biosynthetic Pathways

Optimizing the production of this compound and its derived compounds often involves engineering the metabolic pathways in producing microorganisms. nih.govdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net Metabolic engineering aims to modify cellular processes to enhance the yield and efficiency of desired compounds. mdpi.comwikipedia.org Key strategies include overexpressing genes encoding rate-limiting enzymes within the biosynthetic pathway. wikipedia.org Blocking competing metabolic pathways that divert precursors or intermediates is another crucial approach to channel metabolic flux towards this compound biosynthesis. wikipedia.orgnih.gov

The biosynthesis of C7N-aminocyclitols, including those derived from 2-epi-5-epi-valiolone (B1265091), originates from a shunt pathway of the pentose (B10789219) phosphate (B84403) pathway, utilizing sedoheptulose (B1238255) 7-phosphate as a precursor. nih.govnih.govnih.gov The enzyme 2-epi-5-epi-valiolone synthase (EEVS), such as ValA in the validamycin pathway or AcbC in the acarbose (B1664774) pathway, catalyzes the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone. nih.govnih.govnih.govacs.org Engineering efforts have focused on understanding and manipulating these initial steps.

Optimization can also involve improving fermentation conditions, such as total sugar concentration, pH, and dissolved oxygen levels, which have been shown to impact the production of pseudo-oligosaccharides like acarbose. researchgate.net For instance, a high concentration of total sugar (75-80 g/L), a pH of 7.0-7.2, and 40-50% dissolved oxygen were found to be favorable for acarbose production, leading to elevated yields. researchgate.net

In Streptomyces hygroscopicus, the producer of validamycin A, strategies like the tandem deletion of γ-butyrolactone receptor genes (shbR1/R3) have been employed to enhance validamycin production, which is linked to the biosynthesis of this compound-derived intermediates. researchgate.net This resulted in increased transcriptional levels of validamycin biosynthetic genes and a significant enhancement in validamycin production and productivity. researchgate.net

Strategies for Enhancing Production of this compound-derived Intermediates

This compound serves as a precursor to important intermediates such as 2-epi-5-epi-valiolone 7-phosphate and 5-epi-valiolone (B1265255), which are subsequently modified to form the valienamine (B15573) or validamine (B1683471) units found in compounds like acarbose and validamycin A. nih.govnih.govacs.orgmdpi.comacs.org Different pathways diverge downstream of 2-epi-5-epi-valiolone, leading to distinct intermediates. For example, in acarbose biosynthesis, 2-epi-5-epi-valiolone is phosphorylated by a kinase (AcbM) and then epimerized (AcbO) to 5-epi-valiolone 7-phosphate. nih.govnih.govmdpi.com In contrast, in validamycin biosynthesis, 2-epi-5-epi-valiolone undergoes epimerization (ValD) and dehydration (ValK) before phosphorylation by a cyclitol kinase (ValC). nih.govsjtu.edu.cnnih.gov

Strategies to enhance the production of these intermediates include engineering shunt pathways. A notable example is the establishment of a simplified shunt pathway in Streptomyces hygroscopicus for the direct synthesis of valienamine, a key functional component derived from valienone (B1250258) (which is formed from 5-epi-valiolone). sjtu.edu.cn This involved introducing and engineering an aminotransferase enzyme (WecE from Escherichia coli, engineered into a more active mutant VarB) to catalyze a non-natural transamination step. sjtu.edu.cn This engineered pathway produced valienamine directly, bypassing the complex multi-step process involving validamycin A synthesis and degradation. sjtu.edu.cn

Enhancing the supply of precursors from primary metabolism, such as sedoheptulose 7-phosphate from the pentose phosphate pathway, is also a strategy. nih.govjmb.or.kr Metabolic engineering of the pentose phosphate pathway to increase the availability of intermediates and NADPH has been explored to improve the production of secondary metabolites that require these resources. jmb.or.kr

Minimizing the flux towards unwanted shunt products that compete with the desired intermediate biosynthesis is another strategy. researchgate.net Research in acarbose biosynthesis, which involves this compound-derived intermediates, has implemented strategies to minimize leakage to shunt products like 1-epi-valienol and valienol, alongside maximizing the supply of other necessary moieties, leading to increased acarbose titers. researchgate.net

Heterologous Expression Systems for Enzyme Characterization and Pathway Reconstruction

Heterologous expression systems are invaluable tools for studying the enzymes involved in this compound biosynthesis and the pathways that utilize it. nih.govmdpi.compsu.edunih.govmdpi.comrsc.orgrsc.orgmdpi.com By expressing genes encoding these enzymes in a host organism different from their natural source, researchers can characterize enzyme activity, specificity, and reaction mechanisms. rsc.orgmdpi.com This approach also allows for the reconstruction of all or parts of biosynthetic pathways in a controlled environment. nih.govmdpi.com

Commonly used heterologous hosts for studying microbial biosynthetic pathways include Escherichia coli, Streptomyces species, and yeast (Saccharomyces cerevisiae). nih.govmdpi.compsu.edunih.govmdpi.comdtu.dk These hosts offer advantages such as established genetic tools, rapid growth, and ease of manipulation.

The characterization of enzymes like 2-epi-5-epi-valiolone synthase (EEVS), which initiates the biosynthesis of this compound-derived compounds, has been facilitated by heterologous expression. nih.govresearchgate.netnih.gov Similarly, enzymes acting on this compound or its phosphorylated derivatives, such as the epimerase ValD involved in validamycin biosynthesis, have been characterized using in vitro enzymatic catalysis with heterologously expressed proteins. nih.gov These studies help to elucidate the precise biochemical steps and the order of reactions in the biosynthetic pathways. nih.govnih.gov

Reconstructing entire biosynthetic gene clusters or specific pathway segments in heterologous hosts allows for the verification of gene function and the production of the target compound or intermediates outside the native producer. nih.govmdpi.com This is particularly useful for studying pathways from slow-growing or genetically intractable organisms.

Design of Novel Biosynthetic Routes for Analog Production

The knowledge gained from studying the natural biosynthetic pathways of this compound and its derivatives provides a foundation for designing novel biosynthetic routes to produce analogs with potentially altered or improved properties. nih.govmdpi.comdtu.dk By manipulating the genes and enzymes involved, or introducing new enzymatic steps, researchers can engineer pathways to synthesize non-natural or modified versions of this compound-derived compounds.

Combinatorial biosynthesis, which involves combining genes or enzymes from different biosynthetic pathways, is a strategy used to create hybrid pathways capable of producing novel structures. mdpi.com For this compound-derived compounds, this could involve swapping enzyme domains or introducing enzymes with altered substrate specificity to modify the cyclitol core or attach different sugar moieties. nih.gov

Designing synthetic (artificial) biosynthetic pathways is another approach. dtu.dk This involves assembling a series of enzymatic steps, which may or may not exist together in nature, to convert readily available starting materials into desired this compound analogs. This requires a deep understanding of enzyme catalysis and pathway design principles. dtu.dk

Research into the biosynthesis of validamycin A and acarbose has provided tools and insights that can be applied to generate novel analogs. nih.govacs.org The identification of the gene clusters and the characterization of key enzymes enable the manipulation of these pathways for analog production. For example, studies have explored the genetically engineered production of modified valienamine derivatives in Streptomyces hygroscopicus. acs.org

The ability to reconstruct and engineer biosynthetic pathways in heterologous hosts also facilitates the production and screening of novel analogs. nih.govmdpi.com By expressing modified pathways or combinations of enzymes in a suitable host, libraries of analogs can potentially be generated and evaluated for biological activity.

Future Directions and Emerging Research Areas

Unraveling Undiscovered Valiolone-related Biosynthetic Pathways

While the initial step of this compound biosynthesis from sedoheptulose (B1238255) 7-phosphate catalyzed by EEVS is established, the complete scope of this compound-related biosynthetic pathways remains an active area of research. This compound serves as a precursor to a diverse array of C7N-aminocyclitols and other cyclitol derivatives, and the specific enzymatic steps and intermediates involved in these downstream modifications are not fully elucidated in all producing organisms. For instance, in the biosynthesis of acarbose (B1664774) and validamycin A, this compound undergoes further modifications, including phosphorylation and epimerization, catalyzed by specific enzymes. researchgate.netebi.ac.uk Future research will focus on identifying the complete set of genes and enzymes involved in these complex pathways in various organisms, including bacteria, algae, and non-mammalian vertebrates where this compound or its derivatives are found. nih.govnih.govelifesciences.org Techniques such as genome mining, coupled with experimental validation through gene knockout and complementation studies, will be crucial in uncovering these undiscovered steps and the enzymes responsible. nih.govoup.com

Discovery and Characterization of Novel this compound-modifying Enzymes

The structural diversity of this compound-derived natural products suggests the existence of a wide range of enzymes that modify the this compound scaffold. Beyond the known kinases and epimerases involved in initial modifications, novel enzymes such as dehydrogenases, transaminases, glycosyltransferases, and acyltransferases are likely involved in generating the final bioactive compounds. smolecule.comresearchgate.net The discovery and detailed characterization of these novel this compound-modifying enzymes are essential for understanding the full biosynthetic landscape and for potential biocatalytic applications. Research will involve biochemical assays to determine enzyme activity, substrate specificity, and cofactor requirements. qmul.ac.uk Structural studies (Section 7.3) will provide insights into their catalytic mechanisms. Identifying these enzymes will not only complete our understanding of the biosynthetic routes but also provide a toolbox for enzymatic synthesis of novel this compound derivatives with potentially altered or improved biological activities.

Advanced Structural Studies of this compound Biosynthetic Enzymes and Complexes

Understanding the three-dimensional structures of the enzymes involved in this compound biosynthesis and modification is fundamental to elucidating their reaction mechanisms and guiding enzyme engineering efforts. The crystal structure of ValA, an EEVS from Streptomyces hygroscopicus, has provided initial insights into the active site and cofactor binding (NAD+ and Zn2+). acs.orgacs.orgrcsb.org However, detailed structural information for many other this compound-modifying enzymes is still lacking. Future research will utilize advanced structural biology techniques such as X-ray crystallography, Cryo-electron microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structures of these enzymes, both in isolation and in complex with their substrates, products, and cofactors. researchgate.net These studies will reveal critical details about substrate recognition, catalytic residues, and conformational changes during catalysis. Furthermore, investigating the potential formation of multi-enzyme complexes involved in channeling intermediates could provide insights into pathway efficiency and regulation.

Development of High-Throughput Screening Methods for Enzyme Inhibitors

This compound pathway enzymes, particularly EEVS, represent potential targets for the development of inhibitors with applications as herbicides or in modulating the production of valuable secondary metabolites. nih.govnih.gov Developing high-throughput screening (HTS) methods is crucial for efficiently identifying small molecules that can inhibit the activity of these enzymes. HTS assays could be based on detecting the consumption of the substrate, the production of the product, or the change in cofactor state (e.g., NAD+/NADH). qmul.ac.uk Fluorometric, spectrophotometric, or mass spectrometry-based methods can be adapted for HTS. nih.gov Establishing robust and sensitive HTS platforms will enable the rapid screening of large chemical libraries to identify lead compounds that can serve as starting points for the development of specific and potent enzyme inhibitors.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of multi-omics technologies offers a comprehensive approach to understanding this compound biosynthesis and its regulation within producing organisms. Genomics provides the complete genetic blueprint, allowing for the identification of putative biosynthetic gene clusters and individual enzyme-encoding genes. nih.govoup.com Transcriptomics reveals the expression levels of these genes under different conditions, indicating when and where the pathway is active. Proteomics allows for the identification and quantification of the enzymes themselves, providing direct evidence of their presence and abundance. nih.govresearchgate.netresearchgate.netapsnet.org Metabolomics provides a snapshot of the small molecules present in the organism, enabling the identification of pathway intermediates and end products. Integrating these datasets can provide a holistic view of the this compound biosynthetic pathway, reveal regulatory networks, and identify bottlenecks in production. This integrated approach will be invaluable for metabolic engineering efforts aimed at increasing the yield of desired this compound derivatives or producing novel compounds. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.